molecular formula C16H14N2O3 B2813384 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929975-05-3

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No.: B2813384
CAS No.: 929975-05-3
M. Wt: 282.299
InChI Key: XQQNELQKRCUBTK-UHFFFAOYSA-N
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Description

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine moiety linked to a benzoic acid group via a methoxy bridge. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid typically involves the following steps :

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

    Methoxylation: The imidazo[1,2-a]pyridine core is then reacted with a methoxy-containing reagent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the methoxy group.

    Coupling with Benzoic Acid: The final step involves coupling the methoxylated imidazo[1,2-a]pyridine with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets and pathways . The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can be compared with other similar compounds, such as :

    2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)phenol: Similar structure but with a phenol group instead of benzoic acid.

    2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)acetate: Similar structure but with an acetate group.

    2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide: Similar structure but with a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-5-4-8-18-9-12(17-15(11)18)10-21-14-7-3-2-6-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNELQKRCUBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)COC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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